molecular formula C9H17NO B1635374 N-propan-2-ylcyclopentanecarboxamide

N-propan-2-ylcyclopentanecarboxamide

Cat. No.: B1635374
M. Wt: 155.24 g/mol
InChI Key: QOCIULCFKZTCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-propan-2-ylcyclopentanecarboxamide is a carboxamide derivative featuring a cyclopentane ring substituted with a propan-2-yl (isopropyl) group at the amide nitrogen. Its molecular formula is $ C9H{17}NO $, with a molecular weight of 169.24 g/mol. The compound’s structure combines a lipophilic cyclopentane moiety with a polar carboxamide group, conferring balanced solubility properties.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-propan-2-ylcyclopentanecarboxamide

InChI

InChI=1S/C9H17NO/c1-7(2)10-9(11)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11)

InChI Key

QOCIULCFKZTCTC-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1CCCC1

Canonical SMILES

CC(C)NC(=O)C1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-propan-2-ylcyclopentanecarboxamide are contrasted below with three related compounds from . Key comparison parameters include molecular complexity, functional groups, and predicted physicochemical properties.

Structural and Functional Group Analysis

Compound Name (IUPAC) Core Structure & Functional Groups
This compound Cyclopentane backbone; carboxamide with isopropyl substituent.
N-(2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide Acetamide with sulfanyl-linked dimethylpyrimidine and dimethoxyphenyl groups.
N-[3-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide Acetamide with dioxoisoindole and dimethylphenyl-substituted aryl ether.
N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide Thiazolidinone core with furan, sulfanylidene, and pyridine-carboxamide groups.

Physicochemical Properties (Predicted)

Compound Molecular Weight (g/mol) Predicted LogP<sup>a</sup> Key Polarity Influencers
This compound 169.24 1.5 Amide, alkyl groups
N-(2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide 375.47 2.8 Methoxy, sulfanyl, pyrimidine
N-[3-[2-(2,5-dimethylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide 456.49 3.2 Dioxoisoindole, aryl ether
N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide 387.46 1.8 Thiazolidinone, furan, sulfanylidene

<sup>a</sup> LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Table 1: Comparative Overview of Key Attributes

Attribute This compound Compound 2 Compound 3 Compound 4
Molecular Complexity Low Moderate High Moderate
Aromatic Systems 0 2 (phenyl, pyrimidine) 3 (phenyl, isoindole) 2 (furan, pyridine)
Synthetic Accessibility High Moderate Low Moderate
Bioactivity Potential Limited Enzyme inhibition Unknown Antidiabetic/antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.